molecular formula C18H25N5O B6972119 (2-Propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone

(2-Propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone

Cat. No.: B6972119
M. Wt: 327.4 g/mol
InChI Key: CPFLBYYGQDGXTQ-UHFFFAOYSA-N
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Description

(2-Propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone is a complex organic compound that features a pyrazole ring substituted with an isopropyl group and a piperazine ring substituted with a pyridine moiety

Properties

IUPAC Name

(2-propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-14(2)23-17(6-8-20-23)18(24)22-11-9-21(10-12-22)15(3)16-5-4-7-19-13-16/h4-8,13-15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFLBYYGQDGXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)N2CCN(CC2)C(C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Isopropyl Group: The pyrazole ring is then alkylated with isopropyl halide in the presence of a base such as potassium carbonate.

    Formation of Piperazine Derivative: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.

    Coupling with Pyridine Moiety: The piperazine derivative is then coupled with a pyridine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Coupling Reaction: The final step involves coupling the substituted pyrazole with the piperazine derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce fully saturated rings.

Scientific Research Applications

Chemistry

In chemistry, (2-Propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Studies are conducted to understand its efficacy and safety in preclinical and clinical settings.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of (2-Propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and piperazine rings can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (2-Propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone: Unique due to its specific substitution pattern and potential biological activity.

    (2-Methylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone: Similar structure but with a methyl group instead of an isopropyl group.

    (2-Phenylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone: Contains a phenyl group, which may alter its biological activity and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

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